5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
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Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives can be complex and often requires multiple steps. For example, the synthesis of 5-amino-2-(p-aminophenyl)benzoxazole involves the use of 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid with SnCl2 as a reductive agent to enhance yield . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole is reported, which includes the use of the Gaussian09 software package for computational studies to optimize the molecular structure . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired benzoxazole derivatives.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often investigated using various spectroscopic techniques and computational methods. For instance, the paper on 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole discusses the use of FT-IR, NMR, and computational studies to determine the optimized molecular structure and vibrational frequencies . The HOMO and LUMO analysis, as well as NBO analysis, are used to understand the charge transfer and stability of the molecule.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. The paper on 5,5'-Dimethyl-3,3'-azoisoxazole describes its use as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . This demonstrates the reactivity of benzoxazole derivatives in the presence of azo reagents and their potential for selective transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The antimicrobial and photophysical properties of these compounds are often of interest. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole reports its broad-spectrum activity against Gram-positive and Gram-negative bacteria . The photophysical properties of benzoxazole derivatives, such as their fluorescence behavior, are also studied, as seen in the synthesis of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives .
Scientific Research Applications
Antimicrobial and Analgesic Activities
- A study involving the synthesis of novel derivatives related to benzoxazole, including those with dioxolane groups, found pronounced antimicrobial and analgesic activities in certain compounds. These derivatives showed high receptor affinity in molecular docking studies, indicating potential for antimicrobial applications (Jayanna et al., 2013).
Antifungal and Antibacterial Properties
- Research on benzoxazole derivatives, which are structurally related to the compound , revealed significant antifungal and antibacterial properties. These compounds demonstrated broad-spectrum activity against various microbial strains, including Candida species (Temiz‐Arpacı et al., 2005).
Antiprotozoal and Antimicrobial Applications
- A study focused on benzoxazole derivatives for antiprotozoal and antimicrobial applications. It highlighted the successful synthesis of such compounds and their potential as antimalarial, antileishmanial, and antitrypanosomal agents (Abdelgawad et al., 2021).
Fungicidal Activity
- Another research demonstrated the effectiveness of compounds with 1,3-dioxolane and benzoxazole rings in controlling fungal infections like powdery mildew in gherkins and barley, as well as bean rust. These compounds were found to be systemically active and are being developed for commercial applications (Gestel et al., 1980).
Quantum Mechanical Studies for Light Harvesting Properties
- A quantum mechanical study of benzoxazole derivatives showed potential applications in the design of new Dye-Sensitized Solar Cells (DSSCs) due to their light-harvesting efficiency. This research provides a basis for exploring these compounds in photonics and electronics (Sheena Mary et al., 2019).
Photophysical and Antimicrobial Studies
- Benzoxazole derivatives have been synthesized and studied for their photophysical properties, including fluorescence. These compounds also showed good antimicrobial activity against various bacterial and fungal strains, suggesting their utility in biomedical applications (Phatangare et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-4-11(5-3-1)15-13-10-12(16-18-8-9-19-16)6-7-14(13)17-20-15/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFPNLOFYIETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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